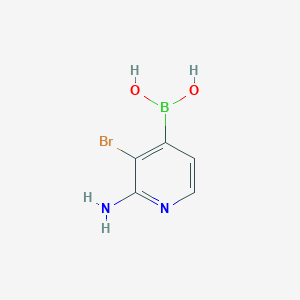
1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes an amino group, a cyclohexylbenzoyl moiety, and an anthracene-9,10-dione core.
Vorbereitungsmethoden
The synthesis of 1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of anthracene derivatives followed by amination. The reaction conditions often require the use of strong acids like AlCl3 as catalysts and solvents such as dichloromethane. Industrial production methods may involve large-scale batch reactors with stringent control over temperature and pressure to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinone moiety to hydroquinone.
Substitution: The amino group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific cellular pathways.
Industry: It finds applications in the production of dyes and pigments due to its stable chromophore
Wirkmechanismus
The mechanism by which 1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s amino acid residues .
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione can be compared with other anthraquinone derivatives such as:
Mitoxantrone: Known for its use in cancer therapy, it has a similar anthraquinone core but different substituents.
Ametantrone: Another anticancer agent with structural similarities but distinct functional groups.
1,4-Bis(amino)anthracene-9,10-dione: Shares the anthraquinone core but has different amino substitutions. The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties
Eigenschaften
CAS-Nummer |
89868-44-0 |
|---|---|
Molekularformel |
C27H23NO3 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
1-amino-2-(4-cyclohexylbenzoyl)anthracene-9,10-dione |
InChI |
InChI=1S/C27H23NO3/c28-24-22(25(29)18-12-10-17(11-13-18)16-6-2-1-3-7-16)15-14-21-23(24)27(31)20-9-5-4-8-19(20)26(21)30/h4-5,8-16H,1-3,6-7,28H2 |
InChI-Schlüssel |
LBOZKVSEJLKUNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)C3=C(C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



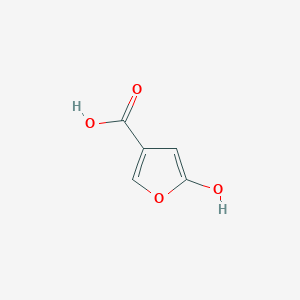
![9,10-Anthracenedione, 2-[(tribromomethyl)sulfonyl]-](/img/structure/B13125876.png)
![tert-butyl N-[(1R)-2-oxo-1-phenyl-2-piperidin-1-ylethyl]carbamate](/img/structure/B13125890.png)
![9,10-Anthracenedione, 1,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B13125894.png)
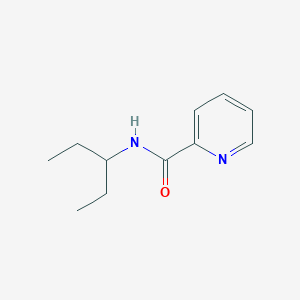
![7-Bromo-5-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13125904.png)

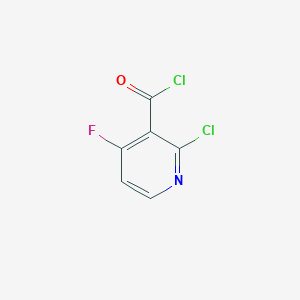
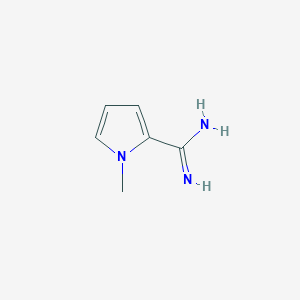

![1-Amino-2-[([1,1'-biphenyl]-4-yl)oxy]-4-hydroxyanthracene-9,10-dione](/img/structure/B13125928.png)
![7-Chloro-2-(methylthio)thiazolo[4,5-b]pyridine](/img/structure/B13125929.png)
